Home > Products > Screening Compounds P98825 > TASIN-1 Hydrochloride
TASIN-1 Hydrochloride - 1678515-13-3

TASIN-1 Hydrochloride

Catalog Number: EVT-283500
CAS Number: 1678515-13-3
Molecular Formula: C18H29ClN2O3S
Molecular Weight: 388.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TASIN-1 Hydrochloride is a truncated APC selective inhibitor. It acts by selectively killing colorectal cancer cells that express truncated APC by reducing cellular cholesterol levels and inducing apoptotic cell death through the ER stress/ROS/JNK signaling in colon cancer cells.
Source and Classification

TASIN-1 was discovered through high-throughput screening of small molecules aimed at identifying compounds that selectively kill cancer cells with specific genetic alterations. It is classified as an anticancer agent, specifically targeting the cholesterol biosynthesis pathway in cells with truncated adenomatous polyposis coli mutations. The compound has been evaluated for its potency and selectivity against various cancer cell lines, particularly those with mutations in the adenomatous polyposis coli gene .

Synthesis Analysis

Methods and Technical Details

The synthesis of TASIN-1 Hydrochloride involves several key steps:

  1. Formation of Sulfonamide: The initial step includes the reaction of substituted 1,4'-bipiperidines with aryl- or heteroarylsulfonyl chlorides to form sulfonamide derivatives. This reaction typically occurs at room temperature.
  2. Hydrogenolysis: Nitro-substituted analogs undergo hydrogenolysis over palladium on carbon to yield aniline derivatives.
  3. Reductive Amination: This step involves the reaction of arylsulfonylpiperidinones with amines, followed by alkylation to produce various analogs.
  4. Oxidation and Alkynylation: Some derivatives are synthesized through oxidation and subsequent alkynylation reactions, enhancing their structural diversity and potential activity .
Molecular Structure Analysis

Structure and Data

TASIN-1 Hydrochloride has a complex molecular structure characterized by an arylsulfonamide moiety attached to a bipiperidine backbone. The specific molecular formula is C₁₅H₁₈ClN₃O₂S, and its molecular weight is approximately 341.84 g/mol. The structural representation indicates that the compound includes functional groups essential for its biological activity, particularly in inhibiting cholesterol biosynthesis .

Chemical Reactions Analysis

Reactions and Technical Details

TASIN-1 Hydrochloride primarily functions through its interaction with components of the cholesterol biosynthesis pathway:

  • Inhibition of Cholesterol Synthesis: The compound selectively inhibits enzymes involved in cholesterol production, leading to reduced cellular cholesterol levels.
  • Induction of Apoptosis: TASIN-1 has been shown to induce apoptotic cell death in colorectal cancer cells by activating stress response pathways and increasing reactive oxygen species production .

These reactions highlight the compound's mechanism of action, making it a target for further therapeutic exploration.

Mechanism of Action

Process and Data

The mechanism by which TASIN-1 exerts its effects involves several biochemical pathways:

  1. Cholesterol Depletion: By inhibiting cholesterol biosynthesis, TASIN-1 disrupts membrane integrity and signaling pathways critical for cell survival.
  2. Activation of Stress Responses: The depletion of cholesterol triggers endoplasmic reticulum stress, leading to the activation of c-Jun N-terminal kinase (JNK) pathways.
  3. Apoptotic Signaling: The compound promotes apoptotic signaling through caspase activation and increased production of reactive oxygen species, ultimately leading to cell death in colorectal cancer cells expressing truncated adenomatous polyposis coli .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TASIN-1 Hydrochloride exhibits distinct physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions; thus, proper storage conditions are recommended.

The chemical properties include its reactivity with various nucleophiles due to the presence of sulfonamide functional groups, which can be exploited in further chemical modifications or analog development .

Applications

Scientific Uses

TASIN-1 Hydrochloride has significant potential applications in scientific research and therapeutic development:

  • Targeted Cancer Therapy: Its selective action against colorectal cancer cells makes it an attractive candidate for developing targeted therapies aimed at patients with specific genetic profiles.
  • Research Tool: Researchers utilize TASIN-1 to study the mechanisms underlying cholesterol metabolism in cancer cells and explore potential combination therapies with other anticancer agents.
Introduction to TASIN-1 Hydrochloride in Colorectal Cancer (CRC) Research

Significance of Truncated APC Mutations in CRC Pathogenesis

Adenomatous Polyposis Coli (APC) gene mutations represent the most prevalent genetic alteration in colorectal cancer, occurring in over 80% of cases [3] [7]. The vast majority (approximately 90%) of these mutations occur within the Mutation Cluster Region (MCR), generating stable truncated gene products (APCTR) that lack critical functional domains [3] [4]. These truncated proteins exhibit a dual oncogenic mechanism: they not only lose tumor-suppressive functions (particularly in regulating the Wnt/β-catenin signaling pathway) but also acquire gain-of-function properties that actively drive carcinogenesis [4] [7]. The presence of APCTR initiates a cascade of molecular events leading to uncontrolled cell proliferation, impaired differentiation, and genomic instability – establishing the foundational event in the adenoma-carcinoma sequence that characterizes most CRC development [3] [9].

The oncogenic potency of APC truncations is evidenced by their dominant-negative activity in intestinal crypt homeostasis. Unlike complete loss-of-function mutations, APCTR proteins disrupt normal cellular processes through aberrant protein-protein interactions. For instance, they constitutively activate ASEF (APC-stimulated guanine nucleotide exchange factor), leading to downstream ROCK-mediated signaling that promotes Golgi fragmentation and enhanced cell migration – characteristics of invasive CRC [4] [7]. This unique biology creates a therapeutic window where molecular interventions can specifically target cells harboring APC truncations while sparing those with wild-type APC (APCWT), providing the fundamental rationale for developing genotype-selective agents like TASIN-1 hydrochloride.

Table 1: Characteristics of APC Mutations in Colorectal Cancer

Mutation TypePrevalence in CRCFunctional ConsequenceTherapeutic Implication
Truncating mutations>80% of casesLoss of tumor suppressor function + gain of oncogenic functionsPrimary target for TASIN-1
Missense mutations~10% of casesPartial loss of functionVariable sensitivity
Wild-type APC<20% of casesNormal tumor suppressive activityNot targeted by TASIN-1
Mutation Cluster Region (MCR) mutations~90% of truncationsStable truncated proteinsHighest oncogenic potential

Rationale for Targeting Cholesterol Biosynthesis in APC-Mutated Cancers

APC truncations create a unique metabolic vulnerability in colorectal cancer cells centered on cholesterol homeostasis. Research has revealed that APCTR cells demonstrate dysregulated sterol metabolism characterized by enhanced cholesterol biosynthesis and uptake [1] [8]. This metabolic reprogramming creates a critical dependency on sustained cholesterol production for survival and proliferation. Mechanistically, APC truncations lead to constitutive activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), the master transcriptional regulator of the mevalonate pathway and cholesterol biosynthesis genes [8]. The resulting cholesterol addiction renders APCTR cells exceptionally vulnerable to pharmacological inhibition of cholesterol biosynthesis – a vulnerability largely absent in APCWT cells [1] [2].

The molecular basis for this metabolic dependency involves several interconnected pathways. Cholesterol depletion in APCTR cells triggers endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and subsequent activation of c-Jun N-terminal kinase (JNK) signaling [1]. This cascade converges on the intrinsic apoptosis pathway through mitochondrial dysfunction and caspase activation. Additionally, cholesterol reduction impairs the PI3K/AKT pro-survival pathway by disrupting lipid raft formation and receptor tyrosine kinase signaling, further compromising cancer cell viability [1] [2]. Importantly, normal intestinal epithelial cells and APCWT cancer cells maintain cholesterol homeostasis through feedback regulation, making them inherently resistant to this therapeutic approach, thus establishing a solid foundation for selective targeting strategies.

Table 2: Key Enzymes in Cholesterol Biosynthesis Pathway Affected by APC Mutations

EnzymeFunction in Cholesterol PathwayRegulation by APC StatusTherapeutic Significance
HMG-CoA reductaseRate-limiting enzyme in mevalonate pathwayUpregulated in APCTRStatin target (limited selectivity)
Emopamil Binding Protein (EBP)Δ8-Δ7 sterol isomeraseHyperactivated in APCTRDirect target of TASIN-1
SCAPSREBP cleavage-activating proteinPhosphorylation-dependent degradation impaired in APCTRUpstream regulator
SREBP2Master transcription factor for cholesterol genesConstitutively activated in APCTRCentral regulator of dependency

Overview of TASIN-1 Hydrochloride as a Genotype-Selective Therapeutic Agent

TASIN-1 hydrochloride (chemical name: 1'-[(4-Methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine hydrochloride) is a first-in-class small molecule specifically designed to exploit the cholesterol dependency of APC-truncated colorectal cancer cells [5] [6]. This compound emerged from a high-throughput screen of over 200,000 compounds using isogenic cell lines differing only in APC status, resulting in a therapeutic agent with exceptional selectivity for CRC cells expressing APCTR [3] [7]. TASIN-1 hydrochloride exerts its cytotoxic effects through precision targeting of Emopamil Binding Protein (EBP), a critical enzyme in the final steps of cholesterol biosynthesis that catalyzes the isomerization of Δ8-sterols to Δ7-sterols [2] [10]. This specific molecular interaction distinguishes it from statins (which target HMG-CoA reductase upstream) and enables selective cytotoxicity against APC-mutant cells [2].

The therapeutic profile of TASIN-1 hydrochloride is characterized by a multi-modal mechanism that culminates in apoptotic cell death specifically in APCTR cells. Upon EBP inhibition, TASIN-1 rapidly depletes cellular cholesterol, triggering a cascade of events including: (1) induction of ER stress and unfolded protein response; (2) generation of reactive oxygen species (ROS); (3) sustained activation of JNK phosphorylation; and (4) inhibition of AKT survival signaling [1] [6]. This coordinated molecular response converges on mitochondrial apoptosis evidenced by caspase-3/7 activation and PARP cleavage [1] [10]. Crucially, the compound demonstrates >700-fold selectivity for APCTR cells (IC50 = 53-70 nM in DLD-1 and HT-29 cells) compared to APCWT cells (IC50 > 5 μM in HCT-116 cells) [2] [6].

The translational potential of TASIN-1 hydrochloride is substantiated by robust preclinical efficacy data. In human CRC xenograft models, administration of TASIN-1 hydrochloride (40 mg/kg, intraperitoneal, twice daily) significantly inhibited tumor growth in mice bearing APCTR DLD-1 or HT-29 tumors (40-60% reduction in tumor volume), while showing no significant activity against APCWT HCT-116 xenografts [1] [5]. Histopathological analysis revealed marked apoptosis in treated tumors, evidenced by fragmented nuclei and increased cleaved caspase-3 and PARP immunoreactivity [1] [5]. Furthermore, in a genetically engineered CPC;Apc mouse model of CRC, prolonged TASIN-1 treatment (20-40 mg/kg, twice weekly for 90-100 days) substantially reduced both the number and size of colon polyps without causing detectable hepatotoxicity, nephrotoxicity, or weight loss [1] [7]. These findings validate TASIN-1 hydrochloride as a promising translational candidate for the prevention and intervention of APC-mutant colorectal cancer.

Table 3: Selectivity Profile of TASIN-1 Hydrochloride in Preclinical Models

Experimental ModelAPC StatusTASIN-1 Hydrochloride ResponseKey Findings
DLD-1 cellsTruncated (APCTR)IC50 = 63-70 nMCaspase 3/7 activation, cholesterol depletion
HT-29 cellsTruncated (APCTR)IC50 = 53 nMER stress markers (CHOP), JNK phosphorylation
HCT-116 cellsWild-type (APCWT)IC50 > 5 μMNo significant cytotoxicity
DLD-1 xenograftsTruncated40-60% tumor volume reductionIncreased cleaved caspase-3, no systemic toxicity
CPC;Apc mouse modelTruncatedReduced polyp number and sizePrevention of tumor progression without organ toxicity

Properties

CAS Number

1678515-13-3

Product Name

TASIN-1 Hydrochloride

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;hydrochloride

Molecular Formula

C18H29ClN2O3S

Molecular Weight

388.95

InChI

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18;/h3-6,15-16H,7-14H2,1-2H3;1H

InChI Key

TXDTUQPRRXNCLP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl

Solubility

Soluble in DMSO

Synonyms

TASIN-1 Hydrochloride; TASIN 1 Hydrochloride; TASIN1 Hydrochloride; TASIN-1 HCl; TASIN 1 HCl; TASIN1 HCl; Truncated APC Selective INhibitor-1;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.